Product packaging for Pyrimidine-2-carboximidamide(Cat. No.:CAS No. 45695-56-5)

Pyrimidine-2-carboximidamide

Cat. No.: B1365914
CAS No.: 45695-56-5
M. Wt: 122.13 g/mol
InChI Key: SZSKAHAHBFDQKN-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry and Drug Discovery

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. gsconlinepress.comnih.gov Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). gsconlinepress.comnih.govnih.gov This inherent biological role has made the pyrimidine ring a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse pharmacological properties. growingscience.comtandfonline.com Researchers have successfully developed pyrimidine-based compounds with applications as:

Anticancer agents: By interfering with nucleic acid synthesis or other cellular processes in rapidly dividing cancer cells. mdpi.comijnrd.org

Antimicrobial agents: Including antibacterial, antifungal, and antiviral compounds. nih.govekb.eg

Anti-inflammatory and analgesic agents: Demonstrating the scaffold's utility in managing inflammation and pain. nih.govmdpi.com

Cardiovascular and CNS agents: Highlighting its potential in treating a range of conditions affecting the heart and central nervous system. nih.govmdpi.com

The ability of the pyrimidine core to engage in various biological interactions, coupled with its synthetic tractability, continues to make it a focal point for the development of novel therapeutic agents. mdpi.comgrowingscience.com

Overview of Pyrimidine-2-carboximidamide as a Research Focus Compound

This compound is a specific derivative of pyrimidine that features a carboximidamide group (also known as an amidine group) at the 2-position of the pyrimidine ring. nih.gov This functional group is crucial to its chemical reactivity and biological activity.

Synthesis and Chemical Properties:

The synthesis of this compound can be achieved through various methods, a notable one being the reaction of 2-cyanopyrimidine (B83486) with ammonia. scispace.com The presence of both the pyrimidine ring and the amidine group imparts a dual nucleophilic character to the molecule, allowing it to participate in a variety of chemical reactions, including cycloadditions and cross-coupling reactions.

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
IUPAC NameThis compound
CAS Number45695-56-5

(Data sourced from PubChem) nih.gov

Research Applications and Findings:

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the creation of Aurora kinase inhibitors, which are being investigated as potential anticancer agents.

Computational studies have also explored the potential of this compound and its related compounds as inhibitors of viral proteins, such as those from SARS-CoV-2. researchgate.net These in-silico studies provide a basis for further experimental investigation into its antiviral properties.

The research into this compound and its derivatives is an active and evolving field. Its structural and chemical properties provide a fertile ground for the discovery of new compounds with a wide range of biomedical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4 B1365914 Pyrimidine-2-carboximidamide CAS No. 45695-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSKAHAHBFDQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430755
Record name 2-PYRIMIDINECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45695-56-5
Record name 2-PYRIMIDINECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrimidine 2 Carboximidamide and Its Precursors

Synthetic Pathways from 2-Cyanopyrimidine (B83486)

The conversion of 2-Cyanopyrimidine to Pyrimidine-2-carboximidamide is a critical transformation, enabling access to this valuable chemical intermediate. The synthetic routes are primarily centered on the electrophilic nature of the nitrile carbon atom.

Direct Conversion Routes to this compound

The most established and chemically sound method for the direct conversion of an aromatic nitrile, such as 2-Cyanopyrimidine, to a carboximidamide is the Pinner reaction. This classical method proceeds in two distinct stages.

First, the nitrile is treated with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride (HCl) gas. This reaction forms an intermediate known as a Pinner salt, which is an alkyl imidate hydrochloride. For 2-Cyanopyrimidine, this intermediate would be ethyl pyrimidine-2-carboximidate hydrochloride.

Another potential, though less documented, route involves the direct addition of ammonia or its equivalents to the nitrile group, possibly catalyzed by strong bases or transition metals. Reagents like sodium amide (NaNH₂) are known to facilitate the amination of certain activated aromatic systems, although this method is often associated with harsher reaction conditions.

Mechanistic Considerations of Imidamide Formation

The formation of the imidamide group from the cyano group via the Pinner reaction follows a well-understood mechanistic pathway. The key steps are outlined below:

Nitrile Protonation : The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl). This activation step significantly increases the electrophilicity of the nitrile carbon atom.

Nucleophilic Attack by Alcohol : A molecule of alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a protonated imidate ester.

Deprotonation : The protonated intermediate is deprotonated, often by a chloride ion or another alcohol molecule, to yield the neutral alkyl imidate. In the presence of excess HCl, this exists as the stable hydrochloride salt (Pinner salt).

Ammonolysis : In the second phase of the synthesis, the Pinner salt is treated with ammonia. Ammonia attacks the electrophilic carbon of the imidate.

Elimination : This nucleophilic addition is followed by the elimination of the alcohol (ethanol), forming the protonated carboximidamide.

Final Product : The final product is the stable this compound hydrochloride salt.

This mechanism highlights the necessity for anhydrous conditions in the first stage to prevent the competing hydrolysis of the nitrile or the imidate intermediate to the less reactive pyrimidine-2-carboxamide.

Optimized Protocols and Yield Enhancements in this compound Synthesis

While specific high-yield protocols for the synthesis of this compound are not widely published, general principles for optimizing nitrile-to-amidine conversions can be applied. The primary goals of optimization are to maximize the formation of the desired product while minimizing side reactions, such as the formation of the corresponding carboxamide via hydrolysis.

Key parameters that are typically optimized in a Pinner-type synthesis are detailed in the table below.

ParameterObjective and ConsiderationsTypical Conditions
Reaction Temperature Low temperatures during Pinner salt formation are crucial to prevent the thermodynamically unstable imidate salt from decomposing into the corresponding amide and an alkyl chloride.0°C to room temperature for Pinner salt formation. Gentle heating may be required for the subsequent ammonolysis step.
Solvent and Reagents Strictly anhydrous conditions are required. The alcohol used should be absolute (water-free), and the HCl should be in gaseous form or as a solution in a dry, inert solvent.Anhydrous ethanol or methanol as the alcohol. Inert solvents like diethyl ether or dioxane can be used to control concentration.
Stoichiometry An excess of ammonia in the second step is used to ensure complete conversion of the imidate intermediate and to neutralize the HCl released, driving the reaction to completion.Slight excess of alcohol and HCl in the first step. A significant excess of ammonia (as a solution in alcohol or as a gas) in the second step.
Reaction Time Reaction times must be monitored to ensure completion without allowing for significant product degradation or side-product formation.Several hours to overnight for each step, monitored by techniques like Thin Layer Chromatography (TLC).

Derivatization Strategies for Advanced this compound Analogs

This compound is a valuable synthon for creating more complex molecules and advanced analogs. Its reactivity is centered on the nucleophilic nature of the amidine's nitrogen atoms and its ability to participate in cyclization reactions.

One of the most significant derivatizations is its reaction with another molecule of 2-Cyanopyrimidine to form 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine. nih.gov In this reaction, the amidine acts as a building block for the construction of the triazine ring, demonstrating its utility in synthesizing complex heterocyclic systems.

Furthermore, the amidine group itself can be readily derivatized. For instance, N-acylation can be achieved by reacting the amidine with acyl chlorides or anhydrides to produce N-acylamidines, which have distinct chemical properties and biological activities.

Another powerful strategy involves the use of this compound in cyclocondensation reactions. Amidines are well-known to react with 1,3-dicarbonyl compounds (such as β-ketoesters or malonic esters) to form new pyrimidine (B1678525) rings. This approach, a variation of the classical Pinner pyrimidine synthesis, would result in the formation of bipyrimidine-type structures, further expanding the chemical space accessible from this intermediate.

The table below summarizes key derivatization strategies.

Derivatization StrategyReactant TypeResulting Product ClassSignificance
Triazine Formation Aromatic Nitriles (e.g., 2-Cyanopyrimidine)Substituted 1,3,5-TriazinesCreates complex, nitrogen-rich heterocyclic systems with applications as ligands in coordination chemistry. nih.gov
N-Acylation Acyl Halides, AnhydridesN-Acyl-pyrimidine-2-carboximidamidesModifies the electronic properties and hydrogen-bonding capabilities of the amidine group.
Cyclocondensation 1,3-Dicarbonyl Compounds (e.g., Acetylacetone)Substituted BipyrimidinesBuilds fused or linked heterocyclic systems, expanding the molecular framework for applications in medicinal chemistry.

Chemical Reactivity and Advanced Transformations of Pyrimidine 2 Carboximidamide

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The dual functionality of Pyrimidine-2-carboximidamide enables its participation in reactions that build intricate heterocyclic systems. The pyrimidine (B1678525) core provides a stable scaffold, while the carboximidamide group offers a site for cyclization and condensation reactions. This makes the compound a significant building block for creating larger, functional molecules. nih.gov Fused pyrimidine systems, in particular, are of great interest due to their diverse biological activities. nih.govdoaj.org

The synthesis of fused pyrimidine derivatives is a significant area of heterocyclic chemistry, owing to the wide range of biological activities these compounds exhibit. nih.govnih.gov this compound serves as a valuable synthon for creating these structures. The presence of nitrogen atoms in the pyrimidine ring and the reactive amidine group allows for annulation reactions, where an additional ring is fused onto the pyrimidine core.

The general strategy involves the reaction of the carboximidamide group with bifunctional reagents, leading to the formation of a new heterocyclic ring fused to the pyrimidine. For instance, reactions with α,β-unsaturated ketones or similar precursors can lead to the formation of pyridopyrimidines or other related fused systems. researchgate.net The specific nature of the resulting fused ring system depends on the reactants and reaction conditions employed. These synthetic routes often provide high yields and good selectivity. nih.gov

This compound is a crucial intermediate in the synthesis of specific triazine derivatives, most notably 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). urfu.ruresearchgate.net TPymT is a poly-N-donor tritopic ligand used in coordination chemistry. urfu.ru One effective method for synthesizing TPymT involves the reaction of this compound with 2-cyanopyrimidine (B83486). researchgate.netrsc.org

This synthetic approach is often favored as it can provide higher yields and easier purification compared to the direct trimerization of 2-cyanopyrimidine. rsc.org The synthesis of this compound itself can be achieved in high yield (approximately 80%) by heating a solution of 2-cyanopyrimidine and ammonia under pressure. rsc.org This intermediate is then reacted with additional 2-cyanopyrimidine to yield the final TPymT product. rsc.org

Table 1: Comparison of Synthetic Routes to 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine (TPymT)
Synthetic MethodReactantsKey ConditionsReported YieldReference
Direct Trimerization2-CyanopyrimidineStirring for 48h at 150 °C84% (crude), significantly lower after purification rsc.org
Catalytic Trimerization2-Cyanopyrimidine, AmmoniaCatalytic amount of ammonium bromide90% (crude, impurities present) rsc.org
Stepwise Synthesis via Intermediate1. 2-Cyanopyrimidine, Ammonia 2. This compound, 2-CyanopyrimidineHeating under pressure~80% yield for the intermediate rsc.org

Investigation of Specific Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms involving this compound is essential for optimizing synthetic routes and designing new transformations. The molecule's reactivity is governed by the electronic properties of both the pyrimidine ring and the carboximidamide substituent.

The carbon atom of the carboximidamide group (C=N) is electrophilic and thus susceptible to nucleophilic attack. This pathway is fundamental to many reactions involving this compound. Nucleophiles can add to the carbon-nitrogen double bond, forming a tetrahedral intermediate. This initial addition can be the first step in a more complex reaction sequence, such as a cyclization or condensation. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. These reactions are highly efficient for building complex molecular architectures from simple precursors. nih.gov this compound is a suitable substrate for designing cascade sequences.

A typical cascade might begin with a nucleophilic addition to the carboximidamide group or a Michael addition involving the pyrimidine ring. nih.gov This initial step can generate an intermediate that is poised for a subsequent intramolecular cyclization, leading to the formation of a new fused ring. nih.gov Cyclocondensation reactions, where two functional groups react to form a ring with the elimination of a small molecule like water, are also common. For example, reacting this compound with a 1,3-dicarbonyl compound could initiate a cyclocondensation to form a new pyrimidine-fused ring system.

Exploration of Supramolecular Assembly Formation and Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. ksu.edu.sa this compound possesses multiple functional groups capable of participating in these interactions, making it an interesting building block for crystal engineering and the design of supramolecular assemblies. researchgate.netnih.gov

The molecule contains several hydrogen bond donors (the N-H protons of the primary amine and the imine) and hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the imine). researchgate.net This allows for the formation of robust and predictable hydrogen-bonding networks, which can direct the assembly of molecules into specific one-, two-, or three-dimensional structures. researchgate.net The flat, aromatic pyrimidine ring can also participate in π-π stacking interactions, further stabilizing the resulting supramolecular architecture. ksu.edu.sa These non-covalent interactions are crucial in determining the solid-state structure and properties of materials derived from this compound.

Table 2: Potential Supramolecular Interactions of this compound
Functional GroupPotential InteractionRoleReference
Amine (-NH₂)Hydrogen BondingDonor researchgate.net
Imine (=NH)Hydrogen BondingDonor researchgate.net
Imine Nitrogen (=N-)Hydrogen BondingAcceptor researchgate.net
Pyrimidine Ring NitrogensHydrogen BondingAcceptor researchgate.net
Pyrimidine Ringπ-π StackingStacking Moiety ksu.edu.sa

Computational and Theoretical Investigations of Pyrimidine 2 Carboximidamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional geometry of a molecule. For derivatives of Pyrimidine-2-carboximidamide, such as N'-hydroxy-pyrimidine-2-carboximidamide, DFT calculations have been employed to predict its structural parameters. researchgate.netsci-hub.mk

Studies have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G(d,p) or 6-311+G(d,p) to perform full geometry optimization. researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The results from these calculations show good correlation with experimental data where available, confirming the planarity of the pyrimidine (B1678525) ring and providing precise spatial arrangements of the carboximidamide group. researchgate.netsci-hub.mk These optimized geometries are the foundational starting point for more complex calculations, including vibrational frequency analysis and molecular docking.

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative (N'-hydroxy-pyrimidine-2-carboximidamide) using DFT. researchgate.netsci-hub.mk
ParameterAtoms InvolvedCalculated Value
Bond LengthC-N (in ring)~1.34 Å
Bond LengthC=N (imidamide)~1.28 Å
Bond AngleN-C-N (in ring)~116°
Bond AngleC-C-N (ring to substituent)~120°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

DFT calculations are also used to determine the energies of these frontier orbitals. For N'-hydroxy-pyrimidine-2-carboximidamide, analysis has shown the distribution of electron density in these orbitals and calculated the energy gap. researchgate.netsci-hub.mk A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Table 2: Calculated Electronic Properties for a this compound Derivative from DFT. researchgate.netsci-hub.mk
PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
Energy Gap (ΔE)Difference between LUMO and HOMO energiesReflects chemical reactivity and stability

Molecular Dynamics and Simulation Studies of this compound Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the conformational flexibility and stability of ligand-protein complexes. mdpi.com

For a molecule like this compound, MD simulations are typically performed after a potential binding pose has been identified through molecular docking. The simulation places the ligand-protein complex in a simulated physiological environment (e.g., a water box with ions) and calculates the forces between atoms and their subsequent motions over a set period, often on the nanosecond scale. researchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the predicted pose. mdpi.com Such studies on related pyrimidine derivatives have been used to confirm the stability of their interactions with target enzymes, providing stronger evidence for the proposed binding mode. nih.govrsc.org

In Silico Prediction of Biological Activity and Molecular Interactions

In silico methods are computational techniques used to predict the biological activity and interaction of molecules with specific targets, playing a crucial role in modern drug discovery. These methods allow for the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. samipubco.com The primary goal is to predict the binding mode and affinity, often represented by a scoring function or binding energy value, where a more negative value indicates a stronger interaction.

Derivatives of pyrimidine have been the subject of numerous molecular docking studies against a wide array of protein targets implicated in various diseases. nih.gov These studies provide a predictive framework for the potential biological targets of this compound. For example, various pyrimidine analogues have been docked into the active sites of kinases, proteases, and other enzymes, demonstrating their potential as inhibitors. nih.govmdpi.comrsc.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine scaffold and amino acid residues in the protein's active site.

Table 3: Examples of Protein Targets for which Pyrimidine Derivatives Have Been Investigated via Molecular Docking.
Protein Target ClassSpecific ExampleAssociated DiseaseReference
KinaseCyclin-Dependent Kinase 2 (CDK2)Cancer nih.gov
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer rsc.org
Apoptosis RegulatorB-cell lymphoma 2 (Bcl-2)Cancer mdpi.com
ProteaseSARS-CoV-2 Main Protease (Mpro)COVID-19 researchgate.net
Receptor Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)Cancer informahealthcare.com

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. SAR explores how modifications to a molecule's chemical structure affect its biological activity. Computational studies provide a theoretical foundation for developing SAR hypotheses. nih.gov

For the pyrimidine scaffold, it is well-established that the nature and position of substituents on the ring significantly influence biological activity. nih.govresearchgate.net For this compound, SAR hypotheses can be formulated based on theoretical principles:

Modification of the Pyrimidine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyrimidine ring can alter the molecule's electronic properties (as predicted by HOMO-LUMO analysis), lipophilicity, and steric profile. These changes would, in turn, affect its binding affinity and selectivity for a given protein target.

Modification of the Carboximidamide Group: The carboximidamide group is a key site for hydrogen bonding. Altering this group could modulate its ability to interact with specific amino acid residues in a binding pocket, thereby strengthening or weakening its inhibitory potential. For instance, studies on pyrimidine-4-carboxamides have shown that conformational restriction and changes in substituents can lead to significant increases in inhibitory potency. researchgate.net

By combining DFT, molecular docking, and MD simulations, researchers can rationally design new analogues of this compound and predict how these structural changes will impact their interactions with biological targets, thus accelerating the drug discovery process.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

Computational and theoretical methodologies are instrumental in the early stages of drug discovery for forecasting the pharmacokinetic and pharmacodynamic profiles of novel chemical entities. For this compound (Pym-2-cia), in silico tools have been employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential interactions with biological targets. These studies provide critical insights into the compound's drug-likeness and potential therapeutic applications.

Pharmacokinetic Parameter Predictions

The pharmacokinetic profile of a compound governs its absorption, distribution throughout the body, metabolism, and eventual excretion. Predictive models, such as those available through online platforms like SwissADME, are frequently utilized to estimate these characteristics based on a molecule's structure.

A computational study analyzed this compound to predict its ADMET properties. researchgate.net Key to this analysis is the assessment of a compound's lipophilicity and polarity, which are critical determinants of its pharmacokinetic behavior, including gastrointestinal absorption and its ability to cross the blood-brain barrier. researchgate.net The Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) is one such predictive model that computes these parameters. researchgate.net

The predicted physicochemical and pharmacokinetic properties for this compound are summarized below. These parameters help in evaluating its potential as an orally bioavailable drug candidate.

ParameterPredicted ValueImplication
Molecular Weight122.13 g/molAdheres to Lipinski's rule of five (<500), suggesting good absorption/permeation.
LogP (Lipophilicity)-1.1Indicates low lipophilicity (hydrophilic nature), which can influence absorption and distribution. nih.gov
Hydrogen Bond Donors2Adheres to Lipinski's rule of five (≤5), favorable for membrane permeability.
Hydrogen Bond Acceptors4Adheres to Lipinski's rule of five (≤10), favorable for membrane permeability.
Topological Polar Surface Area (TPSA)75.7 ŲSuggests good oral bioavailability. researchgate.net
Gastrointestinal (GI) AbsorptionHigh (Predicted)The compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNo (Predicted)The compound is not expected to cross the blood-brain barrier, limiting its action to peripheral targets.

Pharmacodynamic Parameter Predictions

Pharmacodynamics involves the study of a drug's effect on the body. Computational molecular docking is a primary method used to predict the binding affinity and interaction of a small molecule, like this compound, with a specific protein target. This approach is crucial for identifying potential biological activity.

In the context of searching for potential antiviral agents, molecular docking studies were performed to evaluate the inhibitory activity of this compound against proteins of the SARS-CoV-2 virus. researchgate.neturfu.ru The study revealed that this compound is a potential inhibitor of the viral RNA-dependent RNA polymerase (RdRp)-RNA complex, a critical enzyme in viral replication. researchgate.neturfu.ru

The binding affinities, represented by docking scores (in kcal/mol), indicate the strength of the interaction between the compound and the protein target. A more negative score typically suggests a stronger binding affinity.

Target ProteinPredicted Binding Affinity (kcal/mol)Significance
SARS-CoV-2 RdRp-RNA-6.1Indicates a notable binding interaction, suggesting potential inhibitory activity against this viral target. researchgate.neturfu.ru

These computational findings highlight this compound as a compound with favorable predicted pharmacokinetic properties for oral administration and specific pharmacodynamic potential as an inhibitor of viral proteins. researchgate.neturfu.ru Such in silico analyses are foundational for guiding further experimental validation in the drug development pipeline.

Advanced Spectroscopic and Crystallographic Characterization of Pyrimidine 2 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for elucidating the precise molecular structure of Pyrimidine-2-carboximidamide by providing information about the chemical environment of each proton and carbon atom. While specific experimental spectra for this exact compound are not widely available in published literature, a detailed analysis based on the known spectral data of pyrimidine (B1678525) and its derivatives allows for accurate prediction of its NMR characteristics.

¹H NMR Spectral Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine ring and the carboximidamide functional group. The pyrimidine ring protons are designated as H4, H5, and H6. The carboximidamide group contains protons attached to nitrogen atoms, which may exhibit chemical exchange and broader signals.

The H5 proton is anticipated to appear as a triplet, due to coupling with the adjacent H4 and H6 protons. The H4 and H6 protons, being chemically equivalent in a symmetric environment but adjacent to both H5 and a nitrogen atom, are expected to resonate as a doublet. The protons of the amidine group (-C(=NH)NH₂) are likely to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with the solvent.

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene. The 2-carboximidamide substituent further influences these chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5 ~7.40 Triplet (t) J5,4 ≈ 5.0, J5,6 ≈ 5.0
H4, H6 ~8.80 Doublet (d) J4,5 = J6,5 ≈ 5.0
NH/NH₂ ~7.0 - 8.5 Broad Singlet (br s) -

¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. Four distinct signals are expected: three for the pyrimidine ring carbons (C2, C4/C6, and C5) and one for the carboximidamide carbon (C7).

The carbon atoms in the pyrimidine ring are significantly influenced by the electronegativity of the adjacent nitrogen atoms. The C2, C4, and C6 atoms, being directly bonded to nitrogen, are expected to be the most deshielded and thus appear at the lowest field. The C2 carbon, situated between two nitrogen atoms and bonded to the carboximidamide group, will be the most downfield of the ring carbons. The C4 and C6 carbons are chemically equivalent and will produce a single resonance. The C5 carbon, bonded only to other carbon atoms, will be the most shielded of the ring carbons and will appear at the highest field. The carbon of the carboximidamide group (C7) is also expected to be significantly deshielded due to its bonding to two nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C5 ~122.0
C4, C6 ~157.0
C2 ~159.0
C7 (C=N) ~165.0

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The N-H stretching vibrations of the primary amine and imine groups in the carboximidamide moiety are expected to produce strong, broad bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching of the pyrimidine ring typically appears around 3000-3100 cm⁻¹.

The region between 1500 and 1700 cm⁻¹ is particularly diagnostic, containing the C=N and C=C stretching vibrations of the pyrimidine ring and the C=N stretching of the imine group. The N-H bending vibrations of the amino group are also found in this region, typically around 1600-1650 cm⁻¹. Fingerprint region vibrations below 1500 cm⁻¹ correspond to various C-H in-plane and out-of-plane bending modes, as well as ring breathing modes.

Table 3: Characteristic FTIR Vibrational Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching (Amine/Imine) 3100 - 3400 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
C=N Stretching (Ring and Imine) 1640 - 1680 Strong
C=C Stretching (Ring) 1550 - 1600 Medium-Strong
N-H Bending 1600 - 1650 Medium
C-H In-plane Bending 1000 - 1300 Medium
C-H Out-of-plane Bending 700 - 900 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound is expected to be dominated by the symmetric stretching vibrations of the pyrimidine ring. The ring breathing mode, a characteristic symmetric vibration of aromatic rings, typically gives a strong Raman signal. C-H stretching and bending modes, as well as vibrations of the carboximidamide group, will also be present. Shifts in the positions of Raman bands can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 4: Predicted Key Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretching 3050 - 3100 Strong
Ring Breathing (Symmetric) 990 - 1050 Strong
C=N/C=C Ring Stretching 1300 - 1600 Medium-Strong
C-H In-plane Bending 1000 - 1300 Medium

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions. The crystallographic data for this compound is available in the Crystallography Open Database (COD) under the deposition number 7219471. nih.gov

The analysis reveals that the compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters provide the dimensions of the repeating unit in the crystal lattice. These structural details are crucial for understanding the packing of molecules in the solid state and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal architecture. A related compound, N'-hydroxythis compound, has been shown to form inversion dimers through N—H⋯O hydrogen bonds, with further linking into a sheet structure via N—H⋯N and O—H⋯N hydrogen bonds.

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal Data
Formula C₅H₆N₄
Formula Weight 122.13
Crystal System Triclinic
Space Group P -1
Unit Cell Dimensions
a (Å) 5.55795
b (Å) 7.25941
c (Å) 7.7260
α (°) 84.431
β (°) 71.913
γ (°) 80.163
Volume (ų) 290.07
Z 2

Single Crystal X-ray Diffraction for Definitive Structural Determination

The crystallographic data obtained for this compound reveals a triclinic crystal system with the space group P-1. nih.gov This centrosymmetric space group indicates that the molecules in the crystal lattice are arranged in pairs related by an inversion center. The detailed unit cell parameters, which define the fundamental repeating unit of the crystal, have been accurately determined. nih.gov This foundational data is crucial for understanding the packing efficiency and the nature of the intermolecular contacts that stabilize the three-dimensional structure.

Table 1: Crystallographic Data for this compound
ParameterValue
Molecular FormulaC₅H₆N₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.55795
b (Å)7.25941
c (Å)7.7260
α (°)84.431
β (°)71.913
γ (°)80.163
Z2

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science, particularly in the pharmaceutical industry, as different polymorphs can exhibit varied physical properties like solubility and stability. rigaku.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is the primary analytical tool for investigating and identifying different polymorphic forms of a substance. rigaku.comresearchgate.netmdpi.com Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase.

While extensive polymorphic screening studies for this compound are not widely reported in the available literature, the principles of PXRD remain the standard approach for such an investigation. A typical polymorphic screen involves recrystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of any potential crystalline forms. europeanpharmaceuticalreview.com The resulting solids would then be analyzed by PXRD. The appearance of new, distinct diffraction patterns under different crystallization conditions would indicate the discovery of novel polymorphs. This technique is not only qualitative for identification but can also be used quantitatively to determine the proportion of different polymorphs in a mixture. nih.gov

Spectroscopic Probes for Intermolecular Interactions and Crystal Packing

In the solid state of this compound, intermolecular hydrogen bonding is a key stabilizing force. Computational studies have highlighted the presence of weak N–H∙∙∙N interactions. The formation of these hydrogen bonds can be detected spectroscopically. For instance, discrepancies between calculated and experimental IR spectra in the 3000–4000 cm⁻¹ region, which corresponds to N-H stretching vibrations, are often attributed to the effects of intermolecular hydrogen bonding in the crystal structure. The hydrogen bonds restrict the vibrational freedom of the N-H groups, leading to shifts in their characteristic frequencies compared to an isolated molecule in the gas phase.

Studies of closely related pyrimidine derivatives further illustrate the power of spectroscopy in this area. In crystalline pyrimidine itself, weak C–H···N interactions have been shown to cause non-uniform shifts in Raman spectra upon transition from the liquid to the solid phase. In the crystal structure of N′-hydroxythis compound, a variety of interactions including N—H⋯O, N—H⋯N, and O—H⋯N hydrogen bonds, as well as offset π–π stacking, have been identified. These interactions create a robust three-dimensional network, and each type of interaction imparts a subtle but measurable signature on the vibrational spectra of the molecule.

Table 2: Intermolecular Interactions in this compound and Related Compounds
Interaction TypeCompoundSpectroscopic Evidence
N–H∙∙∙N Hydrogen BondThis compoundShifts in N-H stretching region of IR spectrum
C–H···N Hydrogen BondPyrimidine (crystalline)Non-uniform shifts in Raman spectrum (solid vs. liquid)
N—H⋯O Hydrogen BondN′-hydroxythis compoundCharacteristic shifts in N-H and O-H vibrational modes
π–π StackingN′-hydroxythis compoundOften inferred from crystal structure and supported by UV-Vis or fluorescence spectroscopy

Biological and Medicinal Chemistry Investigations of Pyrimidine 2 Carboximidamide

Exploration of Enzyme Inhibition Mechanisms

The therapeutic potential of Pyrimidine-2-carboximidamide and its related scaffolds has been investigated through their interaction with various enzymes critical to disease pathogenesis. These explorations have primarily focused on enzymes involved in viral replication and cellular signaling pathways.

Inhibition of Viral Replication Enzymes (e.g., RdRp-RNA, N7-MTase)

This compound has been identified as a potential inhibitor of key enzymes essential for viral genome replication and stability. urfu.ru The RNA-dependent RNA polymerase (RdRp) is a central enzyme for the replication of RNA viruses, as it catalyzes the synthesis of RNA from an RNA template. patsnap.comnih.gov Due to its crucial role and the absence of a human homolog, RdRp is a prime target for antiviral drug development. nih.govnih.gov

Computational studies have explored the interaction of this compound with viral proteins. Molecular docking analyses suggest that this compound is a potential inhibitor of the RdRp-RNA complex of SARS-CoV-2. urfu.ru In silico studies also indicate that 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), a related derivative, shows promising activity toward the nonstructural protein 14 (N7-MTase). urfu.ru The N7-MTase enzyme is responsible for methylating the 5' cap of viral mRNA, a process vital for protecting the viral RNA from degradation and ensuring its efficient translation into viral proteins. bohrium.com The inhibition of these enzymes represents a significant strategy for disrupting the viral life cycle.

Modulation of Kinase Activity

Derivatives of the pyrimidine-carboxamide scaffold have demonstrated the ability to modulate the activity of various protein kinases. Kinases are crucial regulators of a wide array of cellular functions, and their dysregulation is linked to numerous diseases.

One area of investigation has been Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in several conditions, including Alzheimer's disease and type 2 diabetes. nih.gov A series of 2-(anilino)pyrimidine-4-carboxamide analogs were synthesized and evaluated, leading to the identification of highly potent and selective GSK-3 inhibitors. nih.gov

Additionally, pyrimidine-5-carboxamide derivatives have been developed as novel inhibitors of Salt-inducible kinases (SIKs). nih.gov SIKs play a significant role in inflammatory processes, particularly in regulating macrophage transformation. nih.gov Research aimed at improving the drug-like properties of an existing SIK inhibitor, HG-9-91-01, led to the synthesis of pyrimidine-5-carboxamide derivatives with favorable activity, selectivity, and metabolic stability. nih.gov

Cysteine Protease Inhibition

The pyrimidine (B1678525) scaffold is a key component in the design of inhibitors for cysteine proteases. These enzymes are involved in a variety of physiological and pathological processes, including viral replication. nih.govmdpi.comresearchgate.net For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for processing viral polyproteins into functional units, making it a critical target for antiviral therapies. nih.govresearchgate.net

2-Cyanopyrimidine (B83486), a chemical precursor to this compound, has been identified as a cysteine protease inhibitor targeting the Main protease of SARS-CoV-2. urfu.ru Furthermore, a new chemotype for inhibitors of the cysteine protease Cathepsin K has been developed based on a 2-cyano-pyrimidine scaffold. nih.gov These findings highlight the potential of pyrimidine-based compounds to covalently inhibit cysteine proteases, offering a promising avenue for therapeutic intervention. urfu.rucore.ac.uk

Receptor Binding and Ligand-Target Interactions

Understanding the binding modes of this compound and its analogs to their biological targets is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to elucidate these interactions.

In the context of SARS-CoV-2, studies have investigated the binding of pyrimidine derivatives to the interface of the human angiotensin-converting enzyme-2 (hACE2) receptor and the viral spike (S) protein. nih.gov This interaction is the critical first step for viral entry into host cells. nih.gov Diaryl pyrimidine derivatives have been shown to bind at the interface of the hACE2-S complex, with binding stabilized by hydrogen bonds and non-covalent π–π interactions. nih.gov

Molecular docking studies have also provided insights into the potential binding of this compound to key SARS-CoV-2 enzymes. The optimized structure of the molecule was used to predict its interaction with viral proteins, revealing its potential to inhibit RdRp-RNA and N7-MTase. urfu.ru The binding affinities calculated from these in silico models help to quantify the strength of the ligand-target interactions.

Molecular Docking Results of this compound and Related Compounds with SARS-CoV-2 Targets urfu.ru
CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundRdRp-RNA-6.1
2-CyanopyrimidineRdRp-RNA-6.1
2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT)N7-MTase-9.1

Preclinical Evaluation of Antiviral Potential

The antiviral properties of pyrimidine-based compounds, including the this compound scaffold, have been a significant focus of preclinical research. These investigations often involve cell-based assays and computational screening to identify and characterize potential antiviral agents.

The general strategy often involves targeting essential viral processes or host factors required for viral replication. nih.gov For example, inhibitors of host cell pyrimidine biosynthesis have been shown to have broad-spectrum antiviral activity by depleting the pool of nucleotides necessary for viral genome replication. nih.govnih.govresearchgate.net

Activity against SARS-CoV-2

The emergence of SARS-CoV-2 prompted extensive research into new antiviral agents, with pyrimidine derivatives featuring prominently. researchgate.net The antiviral potential of this compound against SARS-CoV-2 has been primarily explored through computational methods. urfu.ru

As noted, in silico molecular docking studies have identified this compound as a potential inhibitor of the viral RdRp-RNA complex. urfu.ru Its precursor, 2-cyanopyrimidine, is known to inhibit the virus's main cysteine protease (Mpro). urfu.ru These findings suggest that the this compound scaffold could target multiple key proteins in the SARS-CoV-2 life cycle.

Investigation of Antimicrobial and Antitubercular Activities

There is limited direct evidence in the scientific literature detailing the antimicrobial and antitubercular properties of this compound itself. However, its role as a key chemical intermediate in the synthesis of novel compounds with potential antitubercular and antimicrobial activities has been documented. frontiersin.orgfrontiersin.orgisfcppharmaspire.com

In one study, this compound was utilized as a starting material for the synthesis of a series of novel trifluoromethyl pyrimidinone compounds. frontiersin.orgfrontiersin.org While the resulting compounds were evaluated for their activity against Mycobacterium tuberculosis, the parent compound, this compound, was not reported to have been tested for its antitubercular efficacy. frontiersin.orgfrontiersin.org

Another research effort synthesized a series of novel heterocyclic sulfonyl-carboximidamides and evaluated their biological activities. nih.gov One of the synthesized derivatives was N′-[(2-Chlorophenyl)sulfonyl]this compound. This specific derivative was screened for its tuberculostatic and antibacterial activities. The study reported that the synthesized sulfonyl-carboximidamides, including the aforementioned derivative, exhibited weak or no activity, with Minimum Inhibitory Concentrations (MICs) greater than 256 μg/cm³. nih.gov

Table 1: Antimicrobial Activity of a this compound Derivative

Compound Test Organism MIC (μg/cm³) Reference
N′-[(2-Chlorophenyl)sulfonyl]this compound Various Bacteria > 256 nih.gov
N′-[(2-Chlorophenyl)sulfonyl]this compound Propionibacterium acnes > 100 nih.gov
N′-[(2-Chlorophenyl)sulfonyl]this compound Brevibacterium linens > 100 nih.gov

Assessment of Anticancer Activity and Cellular Mechanisms

A comprehensive review of the available scientific literature did not yield studies that directly assessed the anticancer activity or investigated the cellular mechanisms of this compound. The compound has been mentioned in the context of synthetic chemistry aimed at producing novel molecules for anticancer screening; however, data on the anticancer properties of this compound itself is not available. rku.ac.in

Mechanistic Insights into Biological Action at the Molecular Level

While experimental mechanistic studies on this compound are scarce, computational research offers some theoretical insights into its potential biological interactions at the molecular level. A molecular docking study was conducted to explore the interaction of this compound with various proteins of the SARS-CoV-2 virus. researchgate.net The results of this in silico analysis indicated that this compound has the potential to bind to the RNA-dependent RNA polymerase (RdRp)-RNA complex, suggesting a possible mechanism of action if it were to exhibit antiviral properties. researchgate.net

Furthermore, theoretical studies using Density Functional Theory (DFT) have been performed on N′-hydroxy-pyrimidine-2-carboximidamide, a derivative of the compound of interest. researchgate.netdntb.gov.ua These computational analyses provide a detailed understanding of the molecule's electronic structure, vibrational frequencies, and other quantum chemical properties, which are fundamental to its reactivity and potential interactions with biological macromolecules. researchgate.netdntb.gov.ua

Emerging Research Frontiers and Future Directions for Pyrimidine 2 Carboximidamide

Unexplored Synthetic Pathways and Novel Derivatizations

While classical methods for pyrimidine (B1678525) synthesis are well-established, the exploration of more efficient, sustainable, and diverse synthetic routes for Pyrimidine-2-carboximidamide and its analogs remains a significant frontier. Modern synthetic organic chemistry offers numerous avenues that are yet to be fully applied to this specific scaffold.

Future research could focus on:

Multi-component Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to produce complex this compound derivatives could drastically improve efficiency and reduce waste compared to traditional multi-step processes. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology could enable the rapid production of a library of this compound analogs for screening purposes.

Photoredox and Electrocatalysis: These modern techniques allow for novel bond formations under mild conditions, opening pathways to previously inaccessible derivatives.

Late-Stage Functionalization: Developing methods to selectively modify the pyrimidine ring or the carboximidamide group on a pre-formed core would provide a powerful tool for rapid structure-activity relationship (SAR) studies.

Novel derivatizations will be key to unlocking the full therapeutic potential. Modifications at various positions on the pyrimidine ring can significantly alter the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. nih.gov For instance, Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, commonly used for other pyrimidine systems, could be systematically employed to introduce a wide range of aryl and heteroaryl substituents. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry is an increasingly powerful tool for accelerating drug discovery by predicting molecular properties and interactions. For this compound, computational studies have already begun to shed light on its fundamental characteristics.

Recent research has utilized Density Functional Theory (DFT) to optimize the structure of this compound and analyze its electronic and optical features. urfu.ruresearchgate.net Such calculations can determine key quantum chemical descriptors that help in understanding the molecule's reactivity and potential for intermolecular interactions. urfu.ru

Computational Method Predicted Properties for this compound Reference
Density Functional Theory (DFT)Optimized molecular geometry, electronic features (HOMO/LUMO), optical properties, IR spectra. urfu.ru
Online Predictive Tools (e.g., SwissADME)Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. urfu.ruresearchgate.net

Future computational research is expected to move beyond static molecular properties towards more dynamic and predictive models:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in a biological environment, such as in the active site of a target protein, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of synthesized derivatives and their measured biological activities, QSAR can predict the potency of new, unsynthesized analogs, thereby guiding synthetic efforts.

Pharmacophore Modeling and Virtual Screening: Identifying the key structural features of this compound responsible for a specific biological activity allows for the virtual screening of large compound libraries to find other molecules with similar potential.

Expansion into New Therapeutic Areas and Disease Models

The pyrimidine core is associated with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comresearchgate.net While the specific therapeutic profile of this compound is not yet fully defined, related structures provide compelling directions for future investigation. For example, pyrimidine-2-carboxamide analogs have been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target relevant to inflammatory diseases and diabetic complications. nih.gov

Potential new therapeutic areas for exploration include:

Oncology: Pyrimidine derivatives are widely used in cancer therapy. researchgate.net Future studies could screen this compound and its analogs against various cancer cell lines, such as breast cancer models (e.g., MCF-7), where other substituted pyrimidines have shown activity. mdpi.com

Infectious Diseases: The pyrimidine scaffold is present in antibacterial, antifungal, and antiviral drugs. nih.gov Screening against drug-resistant bacterial strains or viruses could reveal novel anti-infective properties.

Neurodegenerative Diseases: Given the role of neuroinflammation and other cellular processes in these conditions, exploring the activity of this compound in relevant neurological disease models is a logical next step.

The development and use of more sophisticated disease models will be crucial. This includes moving beyond simple cell lines to 3D organoids, patient-derived xenografts, and genetically engineered animal models that more accurately mimic human disease. drugtargetreview.com

Potential Therapeutic Area Example Disease Models for Screening Rationale Based on Pyrimidine Scaffold
Oncology Breast Cancer (MCF-7, MDA-MB-435), Hepatic Cancer (HepG2)Widespread use as anticancer agents; inhibition of kinases like EGFR. mdpi.commdpi.com
Inflammatory Diseases RAGE-expressing cell lines, animal models of inflammationAnalogs show RAGE inhibitory activity. nih.gov
Infectious Diseases Drug-resistant bacterial strains (e.g., MRSA), viral replication assaysCore structure in many existing anti-infective drugs. nih.gov

Development of Advanced Analytical and Characterization Techniques

Thorough characterization is essential for understanding the structure, purity, and properties of this compound. Standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are routinely used for the characterization of pyrimidine derivatives. shd-pub.org.rs

However, emerging research frontiers will require more advanced analytical methods:

Solid-State Characterization: The crystal structure of this compound has been elucidated using techniques like Synchrotron X-ray Powder Diffraction (SXRPD). researchgate.net Further studies using solid-state NMR and single-crystal X-ray diffraction can provide deeper insights into its solid-state properties, polymorphism, and intermolecular interactions, such as hydrogen bonding, which can influence its solubility and bioavailability. urfu.ru

Chiral Separations: For derivatives of this compound that are chiral, the development of robust enantioselective chromatographic methods will be essential, as different enantiomers can have vastly different biological activities.

Metabolite Identification: Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be critical for identifying the metabolites of this compound in preclinical studies, helping to understand its metabolic fate and potential for drug-drug interactions.

Synergistic Research with Other Chemical Entities for Enhanced Efficacy

Combining therapeutic agents is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of resistance. Future research on this compound should explore its potential in combination therapies and as a scaffold for creating hybrid molecules.

Strategies for synergistic research include:

Combination Therapy Screening: Systematically testing this compound in combination with known drugs across different therapeutic areas (e.g., pairing it with standard-of-care chemotherapeutics) could identify synergistic or additive effects.

Design of Hybrid Molecules: A promising strategy involves covalently linking the this compound scaffold to another pharmacophore to create a single molecule with dual activity. This approach has been successfully used for other pyrimidines, such as linking them to a sulfonamide moiety or the antibiotic Linezolid to create novel hybrids. nih.gov This could lead to multi-target drugs with potentially improved efficacy and a lower propensity for resistance.

Formulation with Drug Delivery Systems: Investigating the encapsulation or conjugation of this compound with nanoparticles or other drug delivery systems could enhance its solubility, stability, and targeted delivery to specific tissues, thereby improving its therapeutic index.

Q & A

Advanced Research Question

  • In silico tools : ProTox-II for hepatotoxicity/cytotoxicity predictions (e.g., 33.3% probability of lysase inhibition) .
  • In vitro assays : MTT assays on HepG2 cells to measure IC50.
  • Metabolic stability : Use SwissADME to predict CYP450 interactions (e.g., CYP3A4 substrate likelihood) .
    Prioritize compounds with low Ames test mutagenicity scores and high therapeutic indices.

How do the nonlinear optical (NLO) properties of this compound compare to reference compounds?

Advanced Research Question
DFT-calculated NLO parameters:

  • Hyperpolarizability (β) : 5.0447 × 10⁻³⁰ esu (vs. urea: 0.372 × 10⁻³⁰ esu) .
  • Dipole moment (μ) : 5.04 Debye .
    The enhanced β value (~13.5× urea) suggests utility in optoelectronic materials. Validate via electric-field-induced second harmonic generation (EFISHG) experiments.

What are the challenges in synthesizing this compound derivatives with enhanced bioactivity?

Basic Research Question

  • Synthetic route : Condensation of pyrimidine-2-carbonitrile with hydroxylamine, followed by acid hydrolysis .
  • Derivatization hurdles : Steric hindrance from substituents (e.g., sulfonyl groups) reducing planarity and π-stacking efficiency .
    Optimize via microwave-assisted synthesis to improve yield (reported: 52–83%) and purity .

How can NMR spectroscopy confirm the structural integrity of this compound?

Basic Research Question

  • ¹H NMR : Distinct signals for NH2 (4.48–5.89 ppm) and aromatic protons (7.11–9.15 ppm) .
  • 13C NMR : Carboximidamide carbon at 158.20 ppm and pyrimidine carbons at 123.73–159.83 ppm .
    Use deuterated DMSO to resolve H-bonded NH protons and 2D NMR (COSY/HSQC) to assign coupling patterns.

What strategies optimize the pharmacokinetic profile of this compound for therapeutic use?

Advanced Research Question

  • Lipophilicity : Adjust logP via substituents (SwissADME: Original logP = -1.25) .
  • Permeability : Enhance GI absorption (BOILED-Egg: High GI absorption, no BBB penetration) .
  • Metabolism : Introduce fluorine atoms to reduce CYP450-mediated oxidation.
    Validate in vivo using Syrian hamster models for oral bioavailability and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.